Ethyl 2-(2,4,6-Trifluorophenyl)thiazole-4-carboxylate
Description
Ethyl 2-(2,4,6-trifluorophenyl)thiazole-4-carboxylate is a fluorinated thiazole derivative with a trifluorophenyl substituent at the 2-position of the thiazole ring and an ethyl ester group at the 4-position.
Properties
Molecular Formula |
C12H8F3NO2S |
|---|---|
Molecular Weight |
287.26 g/mol |
IUPAC Name |
ethyl 2-(2,4,6-trifluorophenyl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C12H8F3NO2S/c1-2-18-12(17)9-5-19-11(16-9)10-7(14)3-6(13)4-8(10)15/h3-5H,2H2,1H3 |
InChI Key |
RYONFDJYJZFEKX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C2=C(C=C(C=C2F)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2,4,6-Trifluorophenyl)thiazole-4-carboxylate typically involves the condensation of 2,4,6-trifluoroaniline with ethyl 2-bromo-2-thiazoline-4-carboxylate under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2,4,6-Trifluorophenyl)thiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the 5-position.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are employed.
Substitution: Electrophiles such as halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or sulfonylated thiazole derivatives.
Scientific Research Applications
Ethyl 2-(2,4,6-Trifluorophenyl)thiazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and antitumor properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of Ethyl 2-(2,4,6-Trifluorophenyl)thiazole-4-carboxylate involves its interaction with specific molecular targets. The trifluorophenyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The thiazole ring can interact with enzymes and proteins, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table compares key structural analogs, highlighting differences in substituents, molecular properties, and applications:
Key Comparative Insights
Electronic Effects
- The 2,4,6-trifluorophenyl group in the target compound provides stronger electron-withdrawing effects compared to 2,4-difluorophenyl () or non-fluorinated analogs. This enhances electrophilic reactivity, making it suitable for coupling reactions in antibiotic synthesis .
Steric and Conformational Differences
- Methyl-substituted thiazoles (e.g., Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate) introduce steric hindrance, which may reduce enzymatic degradation in vivo but limit reaction yields in synthesis .
Physicochemical Properties
- Lipophilicity : The trifluorophenyl group increases logP compared to difluorophenyl analogs, enhancing membrane permeability in drug design.
- Thermal Stability : Fluorinated thiazoles generally exhibit higher thermal stability due to strong C-F bonds, advantageous in high-temperature reactions .
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